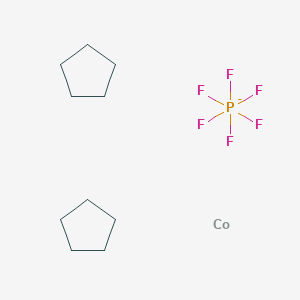
5-(Tert-butyldimethylsilyloxy) isophthalaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Tert-butyldimethylsilyloxy) isophthalaldehyde is an organic compound with the molecular formula C14H20O3Si. It is characterized by the presence of a tert-butyldimethylsilyloxy group attached to an isophthalaldehyde core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyldimethylsilyloxy) isophthalaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired silyl-protected aldehyde.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar protection strategies. The scalability of the reaction depends on the availability of starting materials and the efficiency of the protection reaction.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Tert-butyldimethylsilyloxy) isophthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The silyl-protected hydroxyl group can be deprotected using fluoride sources such as tetrabutylammonium fluoride (TBAF), leading to the formation of the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Deprotection: Tetrabutylammonium fluoride (TBAF)
Major Products Formed
Oxidation: Corresponding carboxylic acids
Reduction: Corresponding primary alcohols
Deprotection: Free hydroxyl group
Wissenschaftliche Forschungsanwendungen
5-(Tert-butyldimethylsilyloxy) isophthalaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Employed in the synthesis of biologically active compounds and as a protecting group in the modification of biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(Tert-butyldimethylsilyloxy) isophthalaldehyde is primarily related to its ability to undergo various chemical transformations. The tert-butyldimethylsilyloxy group serves as a protecting group, allowing selective reactions at other functional sites. The aldehyde groups can participate in nucleophilic addition reactions, forming intermediates that can be further manipulated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Tert-butyldimethylsilyloxy)benzaldehyde: Similar structure but with a single aldehyde group.
5-(Tert-butyldimethylsilyloxy)phthalaldehyde: Similar structure but with different positioning of the aldehyde groups.
Uniqueness
5-(Tert-butyldimethylsilyloxy) isophthalaldehyde is unique due to the presence of two aldehyde groups and the silyl-protected hydroxyl group, which provides versatility in synthetic applications. Its ability to undergo selective reactions makes it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C14H20O3Si |
|---|---|
Molekulargewicht |
264.39 g/mol |
IUPAC-Name |
5-[tert-butyl(dimethyl)silyl]oxybenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C14H20O3Si/c1-14(2,3)18(4,5)17-13-7-11(9-15)6-12(8-13)10-16/h6-10H,1-5H3 |
InChI-Schlüssel |
ILJMJUMYZGUEJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


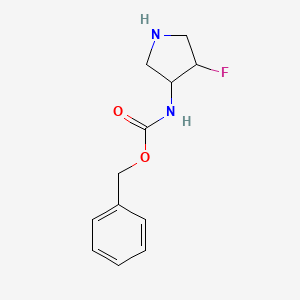
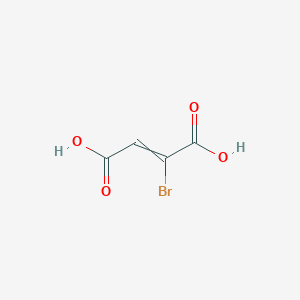
![cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-ium-1-yl]ethyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B12442403.png)
![10-Hydroxy-5,9-dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12442409.png)

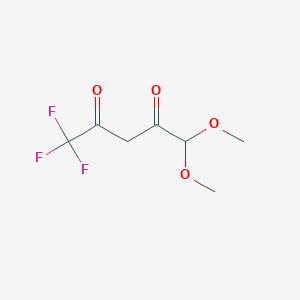


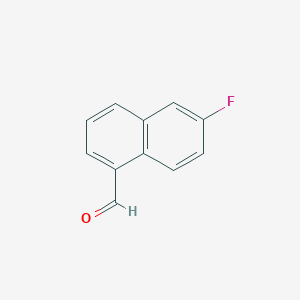


![8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one](/img/structure/B12442446.png)
![[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12442452.png)
